molecular formula C24H21N5O3S B2641846 ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 896321-04-3

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2641846
CAS RN: 896321-04-3
M. Wt: 459.52
InChI Key: APYANOQJVQAQRO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Characterization

Research in chemical synthesis often explores the creation of novel compounds with potential therapeutic or material applications. For example, studies have delved into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting methods for efficiently generating compounds that could serve as precursors or analogs for further medicinal chemistry research (Goli-Garmroodi et al., 2015). Similar research has focused on synthesizing and characterizing new compounds for biological activity evaluation, often aiming at discovering novel therapeutic agents (Jebur et al., 2018).

Potential Pharmacological Applications

Various studies involve the synthesis of heterocyclic compounds incorporating specific moieties for their potential biological activities. For instance, research on the synthesis of compounds incorporating the thiadiazole moiety aims at identifying new insecticidal agents (Fadda et al., 2017). Moreover, the synthesis of imidazo[4,5-c]pyridinylcarbamates has been studied for their antimitotic properties, suggesting applications in cancer therapy (Temple, 1990).

Advanced Materials and Methodologies

Research not only focuses on potential therapeutic applications but also on the development of novel synthetic methodologies and the exploration of compounds for material sciences. For example, studies on the synthesis of stable pyridine- and phosphine-functionalized N-heterocyclic carbenes point towards applications in catalysis and material science (Danopoulos et al., 2002).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system in which they act. They have been found to have a broad range of chemical and biological properties .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific structure and properties. For imidazole derivatives, these can vary widely. Some imidazole derivatives are used as drugs and have been found to be safe for use under specific conditions .

Future Directions

Given the broad range of biological activities of imidazole derivatives, there is ongoing interest in the development of new drugs based on this structure .

properties

IUPAC Name

ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-2-32-24(31)19-5-3-4-6-21(19)26-22(30)15-33-23-12-11-20(27-28-23)17-7-9-18(10-8-17)29-14-13-25-16-29/h3-14,16H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYANOQJVQAQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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